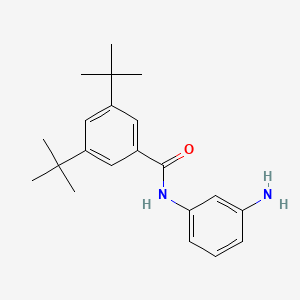![molecular formula C15H13N3O2S B5570307 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)
2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide involves multi-step chemical processes, including cyclization, hydrolysis, and reactions with various reagents to yield tricyclic derivatives, bisamides, and tetracyclic compounds. Notably, substances synthesized have shown antianaphylactic activity, underscoring the potential pharmacological relevance of these compounds (Wagner, Vieweg, & Leistner, 1993).
Molecular Structure Analysis
The crystal structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation around the methylene C atom of the thioacetamide bridge. This structural insight, showing intramolecular N—H⋯N hydrogen bonding, is critical for understanding the compound's chemical behavior and interactions (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide derivatives include condensation, chlorination, and nucleophilic substitution, leading to the formation of various structurally related compounds. These reactions underline the compound's versatility and potential for generating a wide range of derivatives with different properties and applications (Lei et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
The compound 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, while not directly mentioned, falls within the broader class of thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their potential in various scientific research applications, particularly in medicinal chemistry. These derivatives are synthesized through various chemical reactions, often involving the reaction of substituted carboxamides with iso(and isothio)cyanates under specific conditions, such as microwave irradiation, to yield a variety of thieno[2,3-d]pyrimidine compounds with different substituents (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). These synthetic methodologies facilitate the exploration of the chemical space around the thieno[2,3-d]pyrimidine scaffold, enabling the design and discovery of compounds with optimized pharmacological properties.
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of thieno[2,3-d]pyrimidine derivatives. For instance, some derivatives have been shown to exhibit significant antimicrobial properties, comparable to standard drugs, against various bacterial and fungal strains (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). These findings underscore the potential of thieno[2,3-d]pyrimidine compounds as a basis for developing new antimicrobial agents, addressing the growing need for novel therapeutics in the face of antibiotic resistance.
Antitumor and Anticancer Activities
The thieno[2,3-d]pyrimidine scaffold is also a promising candidate for anticancer drug development. Some derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing appreciable growth inhibition. This indicates their potential as lead compounds for anticancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Furthermore, the dual inhibitory activity of some thieno[2,3-d]pyrimidine derivatives against key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and dihydrofolate reductase, highlights their utility in targeting cancer cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)18(8-17-14)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXBSUGUNGNMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)


![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)
![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)
![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)
![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)


![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)